2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid

Catalog No.
S13081698
CAS No.
649757-99-3
M.F
C22H15N3O3
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazi...

CAS Number

649757-99-3

Product Name

2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid

IUPAC Name

2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]quinoline-4-carboxylic acid

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C22H15N3O3/c26-17-11-9-16(10-12-17)25-24-15-7-5-14(6-8-15)21-13-19(22(27)28)18-3-1-2-4-20(18)23-21/h1-13,26H,(H,27,28)

InChI Key

ZRSRRGJTHYETPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)O)C(=O)O

The compound 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid is a complex organic molecule characterized by its unique structural features, which include a quinoline ring system and a hydrazine moiety. Its molecular formula is C16H14N2O3C_{16}H_{14}N_2O_3, with a molecular weight of approximately 286.29 g/mol. This compound exhibits significant chemical diversity due to the presence of multiple functional groups, including a carboxylic acid, hydrazine, and an oxocyclohexadiene structure.

The chemical reactivity of this compound is influenced by its functional groups. The carboxylic acid can participate in typical acid-base reactions, while the hydrazine group can undergo condensation reactions to form hydrazones or azo compounds. The oxocyclohexa-2,5-dien-1-ylidene moiety adds to the electrophilic character of the compound, allowing it to engage in various nucleophilic attack reactions.

Additionally, the compound may undergo oxidation and reduction reactions depending on the reaction conditions and the presence of suitable reagents.

Research indicates that compounds similar to 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid exhibit various biological activities, including anticancer properties. For instance, derivatives of quinoline-4-carboxylic acids have shown potential as inhibitors of SIRT3 (Sirtuin 3), which plays a crucial role in cellular metabolism and cancer progression . The hydrazine component may also contribute to biological activity through mechanisms involving enzyme inhibition or interaction with biological macromolecules.

The synthesis of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid typically involves multi-step synthetic pathways:

  • Formation of the Quinoline Ring: Starting materials like 2-aminobenzaldehyde are reacted with diethyl malonate under basic conditions to form substituted quinolines.
  • Hydrazine Introduction: The introduction of the hydrazine group can be achieved through condensation reactions involving hydrazine hydrate and appropriate carbonyl precursors.
  • Oxocyclohexadiene Formation: The oxocyclohexa-2,5-dien-1-ylidene moiety can be synthesized using cyclization reactions that involve dienophiles and diene components.
  • Final Coupling and Carboxylation: The final step usually involves coupling the synthesized intermediates and introducing the carboxylic acid functionality through carboxylation techniques.

This compound has potential applications in medicinal chemistry as a lead structure for developing new anticancer agents. Its unique combination of functional groups allows for modifications that could enhance bioactivity or selectivity against specific cancer types. Additionally, its structural features may be exploited in designing inhibitors for other therapeutic targets.

Interaction studies with biological targets are crucial for understanding the pharmacological profile of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid. These studies often involve:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes related to cancer progression.

Such studies can provide insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid, including:

  • 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid
    • Exhibits SIRT3 inhibitory activity.
    • Structural similarity in the quinoline framework but differs in substituents.
  • 2-Phenylquinoline-4-carboxylic acid
    • Known for its anticancer properties.
    • Lacks the hydrazine functionality present in the target compound.
  • Quinoline-based HDAC inhibitors
    • Target histone deacetylases for cancer treatment.
    • Share a common quinoline structure but differ in their substituents and mechanisms of action.

Unique Features

The uniqueness of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid lies in its specific arrangement of functional groups that may enhance its interaction with biological targets compared to other quinoline derivatives. Its potential as a dual-action agent targeting multiple pathways makes it a compelling candidate for further research in drug development.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

369.11134135 g/mol

Monoisotopic Mass

369.11134135 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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